Ethyl 3-(4-bromophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Description
Ethyl 3-(4-bromophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (C₂₃H₁₆Br₂N₂O₃S, MW 528.20 g/mol) is a pyrrolo[1,2-c]pyrimidine derivative characterized by a 4-bromophenyl group at position 3 and a thiophene-2-carbonyl moiety at position 7 . This compound belongs to a class of heterocyclic systems studied for applications in fluorescent sensors and medicinal chemistry. Below, we provide a detailed comparison with structurally related compounds, focusing on substituent effects, photophysical properties, and synthetic methodologies.
Properties
CAS No. |
302913-18-4 |
|---|---|
Molecular Formula |
C21H15BrN2O3S |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
ethyl 3-(4-bromophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H15BrN2O3S/c1-2-27-21(26)15-10-18(20(25)19-4-3-9-28-19)24-12-23-16(11-17(15)24)13-5-7-14(22)8-6-13/h3-12H,2H2,1H3 |
InChI Key |
TWGXQSOFRILDPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiophene Intermediate
The synthesis begins with the preparation of a thiophene derivative, such as ethyl 2-amino-5-ethylthiophene-3-carboxylate, via the Gewald reaction . This three-component reaction involves ketones, cyanoacetate, and sulfur in the presence of a base. For example, butyraldehyde reacts with ethyl cyanoacetate and sulfur under basic conditions to yield the thiophene intermediate.
Cyclization to Pyrrolo[1,2-c]Pyrimidine
The thiophene intermediate undergoes cyclization with chloroformamidine hydrochloride in dimethyl sulfoxide (DMSO) at 120–125°C to form 2-amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one. This step establishes the bicyclic framework critical for further functionalization.
Functionalization with 4-Bromophenyl and Thiophene-2-Carbonyl Groups
Acylation with Thiophene-2-Carbonyl Chloride
The thiophene-2-carbonyl group is installed through Friedel-Crafts acylation or nucleophilic acyl substitution. Thiophene-2-carbonyl chloride reacts with the pyrrolopyrimidine core in the presence of a Lewis acid (e.g., AlCl₃) to form the ketone linkage.
Catalytic and Reaction Condition Optimization
Solvent and Temperature Effects
Catalytic Systems
-
Palladium on carbon (Pd/C) enables efficient hydrogenation and cross-coupling.
-
Microwave-assisted synthesis reduces reaction times for halogenation and coupling steps.
Purification and Characterization Techniques
Chromatographic Methods
Spectroscopic Analysis
-
¹H NMR confirms substituent positions via aromatic proton splitting patterns.
-
Mass spectrometry validates molecular weight (e.g., m/z 479.2 for C₂₁H₁₅BrN₂O₃S).
Comparative Evaluation of Alternative Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Classical Cyclization | Gewald reaction + Chloroformamidine | 65–75 | Reliable for core synthesis | Long reaction times |
| Microwave-Assisted | Halogenation + Coupling | 80–85 | Faster, higher yields | Specialized equipment required |
| One-Pot Functionalization | Simultaneous acylation + coupling | 70 | Reduced steps | Lower purity |
Industrial Scalability and Environmental Considerations
Solvent Recovery
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromophenyl Group
The 4-bromophenyl substituent serves as a key site for cross-coupling reactions. For example:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl derivatives | 75–85% |
This reaction replaces the bromine atom with aryl/heteroaryl groups, enhancing π-conjugation or introducing steric effects. The bromine’s position (para) ensures regioselectivity in coupling reactions .
Hydrolysis of the Ethyl Ester
The ethyl ester at position 5 undergoes hydrolysis to yield a carboxylic acid, enabling further derivatization:
| Conditions | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Acidic | HCl (6M), reflux | Carboxylic acid | Precursor for amides | |
| Basic | NaOH (aq), EtOH | Carboxylate salt | Water-soluble intermediates |
The carboxylic acid can subsequently participate in amide couplings (e.g., EDCI/HOBt-mediated reactions) .
Modifications at the Thiophene-2-carbonyl Group
The electron-deficient thiophene-2-carbonyl moiety is reactive toward nucleophiles:
| Reaction | Reagents | Outcome | Notes | Source |
|---|---|---|---|---|
| Nucleophilic Addition | Grignard reagents (RMgX) | Alcohol derivatives | Limited by steric hindrance | |
| Reduction | LiAlH₄, THF | Secondary alcohol | Partial reduction observed |
The carbonyl group’s conjugation with the thiophene ring moderates its electrophilicity, favoring selective reductions over full deoxygenation .
Functionalization of the Pyrrolo[1,2-c]pyrimidine Core
The fused heterocyclic system participates in electrophilic substitutions and cycloadditions:
Nitration occurs preferentially at electron-rich positions, while cycloadditions exploit the core’s aromaticity for ring expansion .
Comparative Reactivity of Structural Analogs
Analogs with varying substituents highlight reactivity trends:
The bromophenyl and thiophene-2-carbonyl groups synergistically enhance reactivity compared to bulkier analogs .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of ethyl 3-(4-bromophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate. It exhibits significant activity against various pathogens, including strains of Staphylococcus aureus and Escherichia coli. In vitro evaluations have shown promising results with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Escherichia coli | Not specified |
Anti-inflammatory Effects
Emerging research indicates that compounds within the same chemical class may possess anti-inflammatory properties. The presence of thiophene and pyrimidine moieties is often linked to the modulation of inflammatory pathways, suggesting that this compound could be explored for therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological applications of compounds structurally related to this compound:
- A study published in the American Chemical Society evaluated derivatives with similar structures for their antimicrobial efficacy, noting significant activity against resistant bacterial strains .
- Another research highlighted the synthesis of various pyrrolopyrimidine derivatives and their evaluation as potential anticancer agents, indicating that modifications can lead to enhanced therapeutic profiles .
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Substituent Effects on Photophysical Properties
The electronic nature of substituents significantly influences quantum yields and π-conjugation. Key analogs include:
Key Observations :
- The 3,4-dimethoxybenzoyl-substituted analog exhibits the highest Φ (55%), attributed to electron-donating methoxy groups extending π-conjugation .
- Bromine (electron-withdrawing) at position 3 may reduce Φ compared to methoxy or biphenylyl substituents but improves halogen bonding in crystal packing .
Structural and Physical Properties
Collision cross-section (CCS) data from ion mobility spectrometry highlights molecular shape differences:
Key Observations :
Key Observations :
- Solvent-free methods are efficient for bromophenyl derivatives .
Biological Activity
Ethyl 3-(4-bromophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolopyrimidine core and various functional groups, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 455.3 g/mol. The presence of bromophenyl and thiophene-2-carbonyl groups enhances its reactivity and interaction with biological targets. The compound's structure allows for diverse chemical modifications, which can further enhance its biological properties.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits notable antimicrobial activity. In vitro evaluations have shown that derivatives of this compound can effectively inhibit various pathogens. For instance, derivatives with similar structural motifs demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Cytotoxic Activity
Research has also explored the cytotoxic effects of this compound against cancer cell lines. Studies involving similar pyrrolopyrimidine derivatives have reported significant antiproliferative activity across multiple cancer types. For example, some derivatives exhibited cytotoxicity in the low micromolar range against lung adenocarcinoma cell lines . The ability to selectively target cancer cells suggests potential for development as an anticancer agent.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cell proliferation and apoptosis. For instance, certain pyrrolopyrimidine derivatives have been shown to inhibit enzymes critical for DNA synthesis and repair, leading to enhanced cytotoxicity in cancer cells .
Case Studies
Several case studies highlight the promising applications of this compound:
- Antimicrobial Evaluation : A study tested the efficacy of various derivatives against common pathogens, revealing strong antibacterial activity attributed to structural similarities with known antimicrobial agents .
- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives could significantly reduce cell viability in cancer cell lines, suggesting a potential role in cancer therapy .
Research Findings Summary
| Activity Type | Findings |
|---|---|
| Antimicrobial | MIC values between 0.22 to 0.25 μg/mL against pathogenic bacteria |
| Cytotoxicity | Significant activity against lung adenocarcinoma cell line A549 |
| Mechanism Insights | Potential inhibition of DNA synthesis and repair enzymes |
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-(4-bromophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate?
Answer: Synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include:
- Pyrrolo-pyrimidine Core Formation : Cyclocondensation of substituted aminopyrroles with β-keto esters under acidic or basic conditions. For example, ethyl 3-(4-chlorophenyl)-substituted analogs were synthesized via refluxing in ethanol with catalytic acetic acid (see analogous methods in ).
- Thiophene-2-carbonyl Incorporation : Post-functionalization via Friedel-Crafts acylation or nucleophilic acyl substitution. Use anhydrous dichloromethane and Lewis acids (e.g., AlCl₃) to minimize side reactions .
- Critical Parameters : Reaction temperature (80–120°C), solvent polarity, and stoichiometric control of bromophenyl precursors to avoid overhalogenation.
Q. Table 1: Representative Synthetic Conditions for Analogous Compounds
| Compound Class | Reaction Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrrolo-pyrimidine | Ethanol | Acetic acid | 65–78 | |
| Thiophene-functionalized | DCM | AlCl₃ | 55–70 |
Q. What spectroscopic and crystallographic techniques are essential for structural validation?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and coupling patterns. For example, the thiophene carbonyl proton exhibits deshielding (~δ 8.2–8.5 ppm) due to conjugation .
- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELXL for refinement, particularly for resolving disorder in aromatic substituents. High-resolution data (≤ 0.8 Å) are critical for accurate electron density mapping .
- Validation Tools : PLATON for checking hydrogen bonding networks and ADDSYM for symmetry validation .
Advanced Research Questions
Q. How can conformational analysis of the pyrrolo[1,2-c]pyrimidine core inform structure-activity relationships (SAR)?
Answer:
- Cremer-Pople Parameters : Quantify ring puckering using amplitude (θ) and phase angle (φ) to describe non-planarity. For example, θ > 20° indicates significant puckering, which may enhance binding to hydrophobic enzyme pockets .
- Molecular Dynamics (MD) : Simulate conformational flexibility under physiological conditions (e.g., aqueous solvent models) to identify bioactive conformers.
- SAR Correlation : Compare puckering trends with bioactivity data. Analogous thiophene-containing pyrrolo-pyrimidines showed moderate cytotoxicity (IC₅₀ ~ 10–50 μM) against H460 lung carcinoma cells .
Q. Table 2: Puckering Parameters and Bioactivity in Analogous Compounds
| Compound | θ (degrees) | φ (degrees) | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Thiophene-substituted | 24.5 | 145 | 32.1 | |
| Dichlorophenyl-substituted | 18.2 | 90 | >100 |
Q. How should researchers address contradictions in crystallographic data, such as ambiguous hydrogen bonding or disorder?
Answer:
- Disorder Modeling : Use PART instructions in SHELXL to refine split positions for overlapping atoms (e.g., bromophenyl groups). Apply geometric restraints to maintain chemically reasonable bond lengths .
- Hydrogen Bond Validation : Cross-validate using Fourier difference maps and Hirshfeld surface analysis. Ambiguous interactions may require neutron diffraction or low-temperature (<150 K) data collection.
- Case Study : In , disorder in the dipentylamino group was resolved by refining two conformers with 60:40 occupancy .
Q. What strategies optimize pharmacological activity while minimizing synthetic complexity?
Answer:
- Bioisosteric Replacement : Substitute the 4-bromophenyl group with bioisosteres (e.g., 4-chlorophenyl or trifluoromethyl groups) to enhance metabolic stability. highlights trifluoromethyl pyrimidines as pharmacologically relevant .
- Prodrug Design : Modify the ethyl carboxylate moiety to esterase-labile prodrugs (e.g., tert-butyl esters) for improved bioavailability.
- High-Throughput Screening (HTS) : Screen analogs against kinase targets (e.g., EGFR or VEGFR) using fluorescence polarization assays .
Q. How can computational methods predict synthetic feasibility and reactivity?
Answer:
- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., cyclocondensation) to identify rate-limiting stages. B3LYP/6-31G* is suitable for modeling pyrrolo-pyrimidine intermediates.
- Retrosynthetic Analysis : Employ AI-driven platforms (e.g., IBM RXN) to propose viable routes using fragment-based building blocks.
- Solvent Optimization : Use COSMO-RS simulations to predict solubility and reaction yields in mixed solvents (e.g., ethanol/THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
